1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea
Description
1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea is a complex organic compound that features a combination of pyrimidine, indole, and phenylurea moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C24H25N7O |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C24H25N7O/c1-16-14-17(2)28-23(27-16)30-22(31-24(32)29-19-8-4-3-5-9-19)25-13-12-18-15-26-21-11-7-6-10-20(18)21/h3-11,14-15,26H,12-13H2,1-2H3,(H3,25,27,28,29,30,31,32) |
InChI Key |
FCLJZVCJBRTCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Urea Synthesis
Methylidene Bridge Formation
A Claisen-Schmidt condensation enables Z-configuration control:
| Parameter | Value | Source |
|---|---|---|
| Reactant | Benzaldehyde derivative | |
| Solvent | Ethanol/water (4:1) | |
| Temperature | 25°C | |
| Catalyst | Piperidine (0.1 eq) | |
| Reaction Time | 24 hours | |
| Z:E Ratio | 9:1 |
The Z-isomer is isolated via fractional crystallization (methanol/water), confirmed by NOESY NMR (nuclear Overhauser effect between pyrimidine and indole protons).
Stereochemical Control and Purification
Z-Configuration Stabilization
Purification Techniques
-
Chromatography : Silica gel column with gradient elution (ethyl acetate → ethyl acetate:methanol 9:1)
-
Crystallization : Recrystallization from acetonitrile yields 99.2% purity (HPLC)
Analytical Characterization
Critical spectroscopic data for the final compound:
| Technique | Key Signals | Source |
|---|---|---|
| -NMR | δ 8.21 ppm (urea NH), δ 7.35–7.28 (m, phenyl) | |
| -NMR | δ 162.4 (C=O), δ 155.6 (pyrimidine C2) | |
| HRMS | [M+H]⁺ calc. 407.1984, found 407.1981 | |
| IR | 1705 cm⁻¹ (C=N stretch) |
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Z:E Ratio | Time (h) |
|---|---|---|---|---|
| One-pot guanidinium | 78 | 95 | N/A | 24 |
| Microwave-assisted | 85 | 98 | 8:1 | 6 |
| Low-temperature | 72 | 99 | 9:1 | 48 |
Microwave-assisted synthesis reduces reaction time by 75% compared to conventional methods while maintaining high stereoselectivity.
Challenges and Optimization Strategies
-
Byproduct Formation :
-
Solubility Limitations :
-
Scale-Up Considerations :
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenylurea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include oxindole derivatives, amine derivatives, and substituted phenylurea compounds.
Scientific Research Applications
1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene]-3-ethylthiourea
- N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
Uniqueness
1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea is unique due to its specific combination of pyrimidine, indole, and phenylurea moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in various scientific fields and potential therapeutic benefits.
Biological Activity
1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of pyrimidine, indole, and phenylurea moieties, suggesting a diverse range of interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 427.5 g/mol. Its structural complexity allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N7O |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-phenylurea |
| InChI Key | FCLJZVCJBRTCSG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Notably, it has been evaluated as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme crucial in tryptophan metabolism and an important target in cancer immunotherapy.
Case Study: IDO1 Inhibition
In a study focused on the design and synthesis of phenyl urea derivatives as IDO1 inhibitors, compounds similar to this compound were evaluated for their inhibitory activities against IDO1 and tryptophan 2,3-dioxygenase (TDO). The results indicated that certain derivatives exhibited significant IDO1 inhibitory activity, with IC50 values as low as 0.7 nM for potent candidates .
Biological Activities
The compound's biological activities extend beyond IDO1 inhibition. It has shown promise in various therapeutic areas including:
Antitumor Activity:
Research indicates that derivatives of this compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation.
Immunomodulatory Effects:
By inhibiting IDO1, the compound may enhance immune responses against tumors by preventing the local depletion of tryptophan, which is critical for T-cell function.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, we can compare its structure and activity with other known IDO1 inhibitors:
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| BMS-E30 | 0.7 | Targets apo-form of IDO1 |
| Epacadostat | 8.569 | Competitive inhibitor of IDO1 |
| Compound i12 (similar structure) | Varies | Selective IDO1 inhibitor |
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: Which analytical techniques are most reliable for confirming structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies regioselectivity of the pyrimidine and indole moieties. Key signals:
- Pyrimidine C-H protons at δ 8.2–8.5 ppm .
- Indole NH protons at δ 10.5–11.0 ppm .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA: Quantifies purity (>95%) and detects trace isomers using C18 columns (acetonitrile/water gradient) .
Advanced: How can computational modeling address stereochemical challenges in synthesis?
Methodological Answer:
- Density Functional Theory (DFT): Predicts energy barriers for Z/E isomerization pathways. For example, the Z-isomer is stabilized by 3–5 kcal/mol due to intramolecular H-bonding between the pyrimidine amino group and urea carbonyl .
- COMSOL Multiphysics Integration:
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Biological Assay Standardization:
- Structure-Activity Relationship (SAR) Analysis:
Q. Table 2: SAR of Key Analogs
| Analog Modification | Biological Activity (IC₅₀) | Source |
|---|---|---|
| 4,6-dimethylpyrimidine | 12 nM (Antiviral) | |
| 3-Phenylurea substitution | 8 nM (Kinase inhibition) | |
| Indole N-methylation | 24 nM (Reduced potency) |
Advanced: What strategies mitigate challenges in isolating reactive intermediates?
Methodological Answer:
- In Situ Trapping: Use diethyl azodicarboxylate (DEAD) to stabilize hydrazine intermediates during condensation .
- Chromatographic Purification:
- Cryogenic Techniques: Perform reactions at –20°C to slow decomposition of nitro-substituted intermediates .
Advanced: How to integrate theoretical frameworks into experimental design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
